N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14793441
Molecular Formula: C17H18ClN3OS
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3OS |
|---|---|
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H18ClN3OS/c1-3-14-16(23-10(2)21-14)17(22)19-7-6-11-9-20-15-5-4-12(18)8-13(11)15/h4-5,8-9,20H,3,6-7H2,1-2H3,(H,19,22) |
| Standard InChI Key | XQLYGSUFSRQNJG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC(=N1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Introduction
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which combines an indole moiety with a thiazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of a chloro substituent on the indole ring.
Key Features:
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Molecular Formula: C₁₇H₂₀ClN₃OS
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Molecular Weight: Approximately 347.9 g/mol
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Chemical Reactivity: The thiazole ring and carboxamide group can participate in various chemical reactions, facilitating further derivatization and exploration of biological properties.
Synthesis Steps:
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Starting Materials: Indole derivatives and thiazole precursors.
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Reaction Conditions: Careful control of temperature, solvent choice, and catalyst selection.
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Purification Methods: Techniques like chromatography may be employed to achieve high purity.
Potential Applications:
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Medicinal Chemistry: Exploration of therapeutic potential in various disease areas.
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Drug Development: Potential as a lead compound for further modification and optimization.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(1-adamantyl)-1-pentylindole | Indole structure with adamantyl substitution | Known for strong cannabinoid receptor activity |
| 5F-NNEI | Indole derivative with fluorinated side chain | Exhibits potent psychoactive effects |
| JWH-175 | Indole-based structure with naphthyl group | Used as a synthetic cannabinoid |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide | Combination of indole and thiazole moieties | Potential for distinct biological activities |
Research and Future Directions
Further research is needed to fully elucidate the biological properties and therapeutic potential of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide. This includes interaction studies with biological targets and comprehensive pharmacological evaluations.
Future Research Directions:
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Biological Target Identification: Detailed studies to identify specific cellular targets.
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Pharmacological Profiling: Comprehensive assessment of efficacy and safety profiles.
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Derivatization and Optimization: Chemical modifications to enhance biological activity and pharmacokinetic properties.
Given the current state of knowledge, this compound presents an intriguing area of study within medicinal chemistry, with potential applications awaiting further exploration and validation.
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